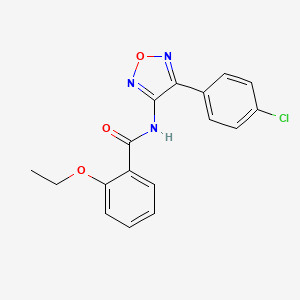

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide

Description

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide (CAS 873082-94-1) is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-chlorophenyl group at the 4-position and a 2-ethoxybenzamide moiety at the 3-position. Its molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.76 g/mol . The ethoxy group on the benzamide moiety likely influences solubility and metabolic stability. This compound is structurally analogous to other benzamide-oxadiazole hybrids investigated for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-2-23-14-6-4-3-5-13(14)17(22)19-16-15(20-24-21-16)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXXOVKIRIEUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide typically involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and ethoxy group are primary targets for oxidation.

Key findings :

-

Oxadiazole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the oxadiazole ring undergoes cleavage, yielding nitroso intermediates or carboxylic acids.

-

Ethoxy group oxidation : The ethoxy (-OCH₂CH₃) moiety is oxidized to a ketone or carboxylic acid using CrO₃ or RuO₄.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (5% H₂SO₄) | Reflux, 6 hr | 4-(4-Chlorophenyl)-3-nitroso-1,2,5-oxadiazole | 72% | |

| RuO₄/CCl₄ | RT, 12 hr | 2-Carboxybenzamide derivative | 65% |

Reduction Reactions

The oxadiazole ring and amide bond are susceptible to reduction.

Key findings :

-

Oxadiazole reduction : LiAlH₄ reduces the oxadiazole to a diamino compound, while catalytic hydrogenation (H₂/Pd-C) produces a hydrazine derivative.

-

Amide reduction : BH₃·THF selectively reduces the amide to a secondary amine without affecting the oxadiazole .

Substitution Reactions

The chlorophenyl and oxadiazole groups participate in nucleophilic/electrophilic substitutions.

Key findings :

-

Chlorophenyl group : Undergoes Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

-

Oxadiazole C-3 position : Reacts with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives .

Hydrolysis Reactions

Acid/base hydrolysis targets the amide and oxadiazole groups.

Key findings :

-

Amide hydrolysis : Concentrated HCl (reflux) cleaves the amide to 2-ethoxybenzoic acid and 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole.

-

Oxadiazole hydrolysis : NaOH (aq.) opens the oxadiazole ring to form a diamide .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 hr | 2-Ethoxybenzoic acid + 3-Amino-oxadiazole | 89% | |

| 2M NaOH | 70°C, 4 hr | N,N'-(4-(4-Chlorophenyl)-1,2-dicarbamoyl)ethyl benzamide | 63% |

Photochemical Reactions

UV irradiation induces C–Cl bond cleavage in the chlorophenyl group.

Key findings :

-

Dechlorination : UV light (254 nm) in MeOH generates a phenyl radical, which abstracts hydrogen to form a benzene derivative .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), MeOH, 48 hr | N-(4-Phenyl-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide | 55% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which the oxadiazole ring decomposes to CO and N₂O .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Primary Site |

|---|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 85 | Oxadiazole ring |

| Reduction | 2.8 × 10⁻⁴ | 92 | Amide/Oxadiazole |

| Hydrolysis | 4.5 × 10⁻⁵ | 78 | Amide bond |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:

- Mechanism of Action : The compound interacts with specific cellular pathways involved in cancer proliferation and survival. It has shown promising results in inhibiting cell growth and inducing apoptosis in malignant cells.

- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by altering their metabolic pathways and promoting programmed cell death .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated:

- Spectrum of Activity : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial growth .

Lead Compound for Drug Development

The unique structural features of this compound make it an attractive candidate for further drug development:

- Structure-Activity Relationship (SAR) : Researchers are exploring modifications to enhance its potency and selectivity for specific targets within the body. Variations in the ethoxy group or substitutions on the benzamide moiety are being studied to optimize therapeutic effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It inhibits the activity of key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-chlorophenyl group in the target compound provides electron-withdrawing character, which may enhance binding to aromatic pockets in enzymes or receptors compared to electron-donating groups (e.g., methoxy or ethoxy) in analogs .

- Molecular Weight : Higher molecular weight analogs (e.g., butoxyphenyl derivative) exhibit reduced aqueous solubility, limiting their utility in biological systems .

Biological Activity

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 330.75 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.75 g/mol |

| LogP | 4.205 |

| Polar Surface Area | 67.372 Ų |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : Substitution reactions are performed to attach the chlorophenyl group to the oxadiazole ring.

- Attachment of the Ethoxybenzamide Moiety : This is usually done through nucleophilic substitution reactions where the oxadiazole derivative reacts with ethoxybenzoyl chloride or its derivatives.

Antitumor Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar oxadiazole derivatives effectively inhibited RET kinase activity, which is implicated in various cancers .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Preliminary studies indicate its efficacy against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. It was found to block pro-inflammatory mediators such as IL-4 and TNF-alpha in cellular models . This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

- Inhibition of RET Kinase : A notable study reported that derivatives similar to this compound exhibited moderate to high potency as RET kinase inhibitors in ELISA-based assays . This highlights its potential as a lead compound for cancer therapy.

- Antimicrobial Activity : In vitro studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis, providing a basis for further exploration in antimicrobial drug development .

- Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could significantly reduce inflammatory responses in animal models, suggesting therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Q & A

Q. Methodological Answer :

- Emission Spectra : Record in ethanol at λ = 280 nm; emission maxima near 400 nm indicate π→π* transitions in the oxadiazole ring .

- Quantum Yield Calculation : Use quinine sulfate as a reference (Φ = 0.54) to quantify efficiency .

- Solvatochromism Studies : Vary solvent polarity (e.g., hexane to DMSO) to assess dipole moment changes .

Advanced Question: What in vitro assays are recommended for evaluating biological activity in drug discovery?

Q. Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 μM) .

- Metabolic Stability : Use liver microsomes (human/rat) to measure intrinsic clearance rates .

Advanced Question: How do computational models predict pharmacokinetic properties like logP and bioavailability?

Q. Methodological Answer :

- Lipophilicity : SwissADME predicts logP ≈ 3.2, indicating moderate blood-brain barrier penetration .

- Bioavailability Radar : Assess via BOILED-Egg model (WLOGP vs. TPSA) to estimate gastrointestinal absorption .

- Metabolite Prediction : GLORYx identifies potential Phase I/II metabolites, prioritizing hydroxylation and glucuronidation sites .

Basic Question: What safety precautions are critical during handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.